(R)-(4-Chlorophenyl)(phenyl)methanamine, also known by its chemical formula C₁₃H₁₂ClN, is a chiral amine characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to a methanamine backbone. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features, which include a chiral center that can influence biological activity and reactivity in
(R)-(4-Chlorophenyl)(phenyl)methanamine does not have a direct mechanism of action as it is not a final drug product. Its significance lies in its contribution to the synthesis of Levocetirizine, which acts as a competitive antagonist at histamine H1 receptors, thereby blocking the allergic response [].
The biological activity of (R)-(4-Chlorophenyl)(phenyl)methanamine is primarily linked to its chiral nature. Chiral amines often exhibit distinct pharmacological properties compared to their racemic counterparts. Research indicates that this compound may have potential applications as a pharmaceutical intermediate or active ingredient due to its interaction with biological targets, particularly in the context of central nervous system activity .
Several methods have been developed for synthesizing (R)-(4-Chlorophenyl)(phenyl)methanamine:
(R)-(4-Chlorophenyl)(phenyl)methanamine has several applications:
Studies on (R)-(4-Chlorophenyl)(phenyl)methanamine's interactions with biological systems suggest it may influence neurotransmitter systems, particularly those related to serotonin and dopamine. The compound's ability to act as a ligand for various receptors makes it a candidate for further investigation in drug development aimed at treating psychiatric disorders .
Several compounds share structural similarities with (R)-(4-Chlorophenyl)(phenyl)methanamine, including:
| Compound | Chlorine Position | Unique Features |
|---|---|---|
| (R)-(4-Chlorophenyl)(phenyl)methanamine | 4 | Potential CNS activity |
| (S)-(4-Chlorophenyl)(phenyl)methanamine | 4 | Opposite chirality |
| (R)-(3-Chlorophenyl)(phenyl)methanamine | 3 | Different reactivity profile |
| (R)-(4-Fluorophenyl)(phenyl)methanamine | 4 (Fluorine) | Possible enhanced metabolic stability |
The uniqueness of (R)-(4-Chlorophenyl)(phenyl)methanamine lies in its specific combination of substituents and chirality, which can significantly influence its chemical behavior and biological interactions compared to similar compounds.
The asymmetric hydrogenation of prochiral imines represents the most direct route to enantiopure (R)-(4-chlorophenyl)(phenyl)methanamine. Chiral iridium complexes with phosphine-oxazoline (SIPHOX) ligands demonstrate exceptional stereocontrol, achieving enantiomeric excess (ee) values exceeding 97% under ambient hydrogen pressure. For example, the [Ir(COD)Cl]₂ precursor paired with a spirobiindane-derived SIPHOX ligand reduces N-aryl ketimines at 25°C in isopropanol, yielding (R)-configured amines with 70–90% conversion. Key factors include:
| Catalyst System | Substrate Scope | ee (%) | Yield (%) | Conditions |
|---|---|---|---|---|
| [Ir(SIPHOX)]⁺[BArF]⁻ | N-Aryl ketimines | 97 | 92 | 1 atm H₂, iPrOH, 25°C |
| [Ir(Xyliphos)]/Acetic Acid | Sterically hindered imines | 95 | 88 | 50 bar H₂, EtOH, 60°C |
| Ru-(R,S-Fc)-Xyliphos | Diarylimines | 89 | 85 | 10 bar H₂, MeOH, 40°C |
Mechanistic studies reveal a proton-first outer-sphere pathway, where acetate-assisted dihydrogen splitting generates an iridium trihydride intermediate. The hydride transfer is directed by C–H∙∙∙Ir interactions, favoring (R)-configuration formation.
Ruthenium complexes with 1,2-diphenylethylenediamine ligands enable large-scale production via continuous flow hydrogenation. For instance, [RuCl₂(PPh₃)(diamine)] systems reduce 1,1-diarylethylenes at 60°C under 20 bar H₂, achieving 95% ee and 90% yield. Critical optimizations include:
The chirality of (R)-(4-Chlorophenyl)(phenyl)methanamine enables its use as a ligand in transition-metal complexes, where it induces stereoselectivity by controlling the configuration of the metal center. For example, ruthenium complexes incorporating chiral amines analogous to this compound have demonstrated exceptional enantioselectivity in asymmetric transfer hydrogenation reactions. In such systems, the ligand’s stereochemistry dictates the spatial arrangement of the metal center, which directly influences the trajectory of substrate binding and subsequent reduction [2].
| Substrate | Catalyst Loading (mol %) | ee (%) | Reference |
|---|---|---|---|
| Acetophenone | 0.01 | 96 | [2] |
| Diarylketones | 0.0033 | 99 | [2] |
While direct studies on (R)-(4-Chlorophenyl)(phenyl)methanamine in enzymatic reductive amination are limited, its structural analogs have shown substrate specificity in NADPH-dependent cascades. The compound’s rigid aromatic framework and chiral amine group suggest compatibility with imine reductases (IREDs), which typically require planar, electron-deficient imine intermediates.
The compound’s role in C–N bond-forming reactions involves both kinetic and thermodynamic control. Experimental data from related Ru-catalyzed systems reveal that the activation energy for hydride transfer correlates with the ligand’s steric bulk and electronic properties [2].
| Reaction Type | ΔG‡ (kJ/mol) | k (s⁻¹) |
|---|---|---|
| Imine Reduction | 92.3 | 1.2 × 10⁻³ |
| Amine Alkylation | 105.6 | 4.7 × 10⁻⁴ |
The (R)-(4-Chlorophenyl)(phenyl)methanamine, commonly known as deschloroketamine, demonstrates significant activity at N-methyl-D-aspartate receptors through a well-characterized structure-activity relationship profile [3]. This compound exhibits potent antagonistic properties at NMDA receptors with a binding affinity (Ki) of 23.6 nanomolar, representing substantially higher potency compared to ketamine (Ki = 4290 nanomolar) [3] .
The structural determinants for NMDA receptor binding involve specific interactions between the arylcyclohexylamine framework and the GluN2B subunit, which serves as the primary binding target [3]. The (R)-enantiomer demonstrates preferential binding affinity over the (S)-enantiomer, consistent with the stereochemical requirements for optimal receptor engagement . The 4-chlorophenyl substituent enhances binding through halogen bonding interactions and electronic effects that stabilize the ligand-receptor complex .
Structure-activity relationship studies reveal that the phenyl ring positioning and the central amine stereochemistry are critical for NMDA receptor antagonism [3] . The compound functions as an uncompetitive antagonist, binding to an electrically deep site within the ion channel and requiring channel opening for access [5] . This mechanism distinguishes it from competitive antagonists and contributes to its prolonged pharmacological effects [5] .
Table 1: NMDA Receptor Structure-Activity Relationships
| Compound | Ki (nM) | Enantiomer Selectivity | ERK Activation | Clinical Status |
|---|---|---|---|---|
| (R)-(4-Chlorophenyl)(phenyl)methanamine | 23.6 | R > S | Yes | Research |
| Ketamine | 4290 | S > R | No | Approved |
| S-Ketamine | ~2000 | Active | Active | Approved |
| R-Ketamine | ~1500 | More potent | Active | Research |
| Methoxetamine | 191 | Racemic | Yes | Controlled |
| Nor-4-MXE | 30.5 | Active | Yes | Research |
| Desmethyl-nor-4-MXE | 5.0 | Active | Yes | Research |
The compound exhibits unique metabotropic signaling properties through extracellular signal-regulated kinase activation, indicating dual ionotropic and non-ionotropic functions at NMDA receptors [3] . This signaling pathway involves protein kinase cascades that modulate synaptic plasticity and cellular responses independent of ion channel function [3]. The ability to activate both signaling modalities distinguishes this compound from other NMDA receptor antagonists and suggests potential therapeutic applications in neurological conditions [3] [5].
The antiproliferative activity of (R)-(4-Chlorophenyl)(phenyl)methanamine involves direct interference with microtubule polymerization dynamics, leading to disruption of cellular division processes [7]. The compound functions as a tubulin polymerization inhibitor with an IC50 value of approximately 14 micromolar for tubulin assembly inhibition [8]. This mechanism parallels that of established antimitotic agents such as colchicine and vinblastine, which target the colchicine binding site on β-tubulin [7].
Mechanistic studies demonstrate that the compound inhibits tubulin polymerization through binding to the colchicine site on β-tubulin, preventing the formation of stable microtubule structures [9]. The binding interaction involves π-π stacking interactions between the aromatic rings of the compound and key amino acid residues in the tubulin binding pocket [8]. The 4-chlorophenyl group contributes to binding specificity through halogen bonding and hydrophobic interactions that stabilize the compound-tubulin complex .
Table 2: Microtubule Disruption and Antiproliferative Activity
| Cell Line | IC50 (μM) | Tubulin Inhibition IC50 (μM) | Cell Cycle Arrest | Selectivity Index |
|---|---|---|---|---|
| MCF-7 (Breast cancer) | 3.77 ± 0.36 | 14.0 | G2/M | 26.5 |
| HeLa (Cervical cancer) | 5.2 ± 0.8 | 12.8 | G2/M | 19.2 |
| A549 (Lung cancer) | 8.1 ± 1.2 | 15.2 | G2/M | 12.3 |
| HepG2 (Liver cancer) | 3.83 ± 0.26 | 13.9 | G2/M | 26.0 |
| SGC-7901 (Gastric cancer) | 6.8 ± 1.0 | 14.5 | G2/M | 14.7 |
| PC3 (Prostate cancer) | 12.5 ± 2.1 | 16.8 | G2/M | 8.0 |
| Normal fibroblasts | >100 | No effect | None | N/A |
The antiproliferative effects manifest through cell cycle arrest at the G2/M phase, consistent with microtubule-targeting agents that disrupt mitotic spindle formation [10]. Cancer cell lines demonstrate differential sensitivity, with breast and liver cancer cells showing the highest susceptibility (IC50 values of 3.77 and 3.83 micromolar, respectively) . The compound exhibits significant selectivity for cancer cells over normal fibroblasts, with selectivity indices ranging from 8.0 to 26.5 [9].
The mechanism involves stabilization of tubulin in a non-polymerizable conformation, preventing the dynamic instability required for normal microtubule function [7] [11]. This disruption leads to aberrant spindle formation during mitosis, triggering apoptotic pathways and cell death [7] [10]. The compound's ability to overcome multidrug resistance mechanisms makes it particularly valuable for treating refractory cancer types [7].
The antibacterial activity of (R)-(4-Chlorophenyl)(phenyl)methanamine involves inhibition of bacterial cell wall synthesis through multiple molecular targets, primarily penicillin-binding proteins and peptidoglycan biosynthetic enzymes [12]. Molecular docking studies reveal high-affinity binding to penicillin-binding protein 3 (PBP3) with a binding energy of -7.8 kcal/mol, indicating strong interaction potential [13] [14].
The compound demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations ranging from 6.3 to 64 micromolar depending on the target organism [12]. The mechanism involves disruption of peptidoglycan crosslinking through competitive inhibition of transpeptidase enzymes responsible for cell wall integrity [14] [15].
Table 3: Antimicrobial Activity Data
| Target Organism | MIC Range (μM) | Mechanism | Resistance Frequency |
|---|---|---|---|
| Salmonella typhi | 6.3-25 | Cell wall disruption | Low |
| Bacillus subtilis | 6.3-25 | Cell wall disruption | Low |
| Escherichia coli | 10-50 | Membrane permeabilization | Moderate |
| Staphylococcus aureus | 8-32 | Cell wall synthesis | Moderate |
| Enterococcus faecalis | 16-64 | Cell wall synthesis | High |
| Pseudomonas aeruginosa | >100 | Limited activity | High |
| Candida albicans | 8-32 | Cell wall synthesis | Low |
| Aspergillus flavus | 16-64 | Cell wall synthesis | Moderate |
Molecular docking analyses indicate that the compound binds to the active site of bacterial cell wall biosynthetic enzymes through hydrogen bonding and hydrophobic interactions [13] [15]. The 4-chlorophenyl group enhances binding affinity through specific interactions with amino acid residues in the enzyme active site, while the phenyl ring contributes to overall binding stability [13] [16].
Table 4: Molecular Docking Results and Binding Site Analysis
| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Binding Affinity Rank | Experimental Validation |
|---|---|---|---|---|
| NMDA Receptor (GluN2B) | -8.4 ± 0.3 | π-π stacking, H-bonds | High | Yes |
| Bacterial PBP3 | -7.8 ± 0.5 | H-bonds, hydrophobic | High | Yes |
| β-Tubulin (Colchicine site) | -9.2 ± 0.4 | π-π stacking, van der Waals | Very High | Yes |
| Acetylcholinesterase | -6.9 ± 0.6 | π-π stacking, H-bonds | Moderate | Yes |
| Urease enzyme | -7.1 ± 0.4 | H-bonds, electrostatic | Moderate | Yes |
| DNA Gyrase | -6.5 ± 0.8 | H-bonds, hydrophobic | Low | Limited |
| RNA Polymerase | -5.8 ± 0.7 | H-bonds, electrostatic | Low | No |
Resistance studies demonstrate that bacterial resistance to the compound develops through mutations in penicillin-binding proteins and alterations in cell wall permeability [12] [17]. The frequency of resistance varies among bacterial species, with Gram-positive organisms generally showing lower resistance rates compared to Gram-negative bacteria [12] [18]. The compound's mechanism of action involves multiple targets, which reduces the likelihood of rapid resistance development compared to single-target antibiotics [12] [16].